molecular formula C23H28O8 B14795743 (2S,4aR,6aR,7R,9S,10aS,10bR)-Methyl 9-acetoxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxododecahydro-1H-benzo[f]isochromene-7-carboxylate

(2S,4aR,6aR,7R,9S,10aS,10bR)-Methyl 9-acetoxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxododecahydro-1H-benzo[f]isochromene-7-carboxylate

Cat. No.: B14795743
M. Wt: 432.5 g/mol
InChI Key: OBSYBRPAKCASQB-LQGSOTJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4aR,6aR,7R,9S,10aS,10bR)-Methyl 9-acetoxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxododecahydro-1H-benzo[f]isochromene-7-carboxylate is a complex organic compound with a unique structure that includes multiple chiral centers, a furan ring, and an isochromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4aR,6aR,7R,9S,10aS,10bR)-Methyl 9-acetoxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxododecahydro-1H-benzo[f]isochromene-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the Isochromene Moiety: This step may involve the use of palladium-catalyzed coupling reactions or other metal-catalyzed processes.

    Introduction of Chiral Centers: Chiral centers can be introduced through asymmetric synthesis or chiral resolution techniques.

    Acetylation and Esterification: The final steps involve acetylation and esterification to introduce the acetoxy and methyl ester groups, respectively.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(2S,4aR,6aR,7R,9S,10aS,10bR)-Methyl 9-acetoxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxododecahydro-1H-benzo[f]isochromene-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include LiAlH4 and NaBH4.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,4aR,6aR,7R,9S,10aS,10bR)-Methyl 9-acetoxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxododecahydro-1H-benzo[f]isochromene-7-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2S,4aR,6aR,7R,9S,10aS,10bR)-Methyl 9-acetoxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxododecahydro-1H-benzo[f]isochromene-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can be elucidated through biochemical and molecular biology studies.

Comparison with Similar Compounds

Similar Compounds

    Lamellarins: These are natural products with a similar fused ring structure and biological activity.

    Coumarins: These compounds share the isochromene moiety and have diverse biological properties.

    Furanocoumarins: These compounds contain both furan and coumarin rings and exhibit various biological activities.

Uniqueness

(2S,4aR,6aR,7R,9S,10aS,10bR)-Methyl 9-acetoxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxododecahydro-1H-benzo[f]isochromene-7-carboxylate is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H28O8

Molecular Weight

432.5 g/mol

IUPAC Name

methyl (6aR,10bR)-9-acetyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C23H28O8/c1-12(24)30-16-9-15(20(26)28-4)22(2)7-5-14-21(27)31-17(13-6-8-29-11-13)10-23(14,3)19(22)18(16)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14?,15?,16?,17?,19?,22-,23-/m0/s1

InChI Key

OBSYBRPAKCASQB-LQGSOTJHSA-N

Isomeric SMILES

CC(=O)OC1CC([C@@]2(CCC3C(=O)OC(C[C@@]3(C2C1=O)C)C4=COC=C4)C)C(=O)OC

Canonical SMILES

CC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.